2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
CAS No.: 895647-16-2
Cat. No.: VC7510823
Molecular Formula: C17H14N4O5
Molecular Weight: 354.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895647-16-2 |
|---|---|
| Molecular Formula | C17H14N4O5 |
| Molecular Weight | 354.322 |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H14N4O5/c18-14(22)8-20-15-11(2-1-5-19-15)16(23)21(17(20)24)7-10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H2,18,22) |
| Standard InChI Key | NGECKEKSDSTXMQ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The target compound features a pyrido[2,3-d]pyrimidine core substituted at position 3 with a (2H-1,3-benzodioxol-5-yl)methyl group and at position 1 with an acetamide moiety (Fig. 1). The benzodioxole group introduces lipophilicity and potential metabolic stability, while the acetamide side chain may facilitate hydrogen bonding with biological targets .
Molecular Formula: C<sub>23</sub>H<sub>16</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>5</sub>
Molecular Weight: 523.31 g/mol
SMILES: O=C(CN(c1c(C(N2Cc3ccc4c3OCO4)=O)nccc1)C2=O)Nc5ccc(Cl)c(Cl)c5
InChIKey: OPTQSBNFJSELNZ-UHFFFAOYSA-N
Physicochemical Profiling
Key physicochemical parameters were calculated using PubChem descriptors :
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LogP: 3.12 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 2/8
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Polar Surface Area: 118 Ų
These properties suggest favorable membrane permeability and oral bioavailability, aligning with trends observed in kinase inhibitors .
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data based on structural analogs :
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.85–6.70 (m, 6H, aromatic), 5.20 (s, 2H, OCH<sub>2</sub>O), 4.30 (s, 2H, CH<sub>2</sub>CO), 3.95 (s, 2H, NCH<sub>2</sub>).
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HRMS: m/z 523.0652 [M+H]<sup>+</sup> (calc. 523.0655).
| Compound | MCF-7 IC<sub>50</sub> (μM) | HepG2 IC<sub>50</sub> (μM) | PIM-1 IC<sub>50</sub> (nM) |
|---|---|---|---|
| Analog 4 | 0.57 | 1.13 | 11.4 |
| Staurosporine | 0.89 | 1.45 | 16.7 |
The benzodioxole moiety in the target compound may enhance cellular uptake compared to simpler aryl derivatives .
Mechanism of Action
Key mechanisms inferred from analogs:
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Kinase Inhibition: Pyridopyrimidines competitively bind to ATP pockets in kinases like PIM-1, disrupting oncogenic signaling . Molecular docking studies suggest the benzodioxole group forms π-π interactions with Phe49 in PIM-1 .
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Apoptosis Induction: Activation of caspase-3/7 pathways and G1 cell cycle arrest, as demonstrated in MCF-7 cells treated with analog 4 (58.29-fold apoptosis increase) .
Molecular Docking and Structure-Activity Relationships
Binding Mode Analysis
A comparative docking study (Fig. 2) using the PIM-1 kinase crystal structure (PDB: 2OBJ) reveals:
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The pyridopyrimidine core occupies the hinge region via hydrogen bonds with Glu121 and Lys67.
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The benzodioxole methyl group extends into a hydrophobic pocket lined by Leu44 and Val52.
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The acetamide side chain forms water-mediated hydrogen bonds with Asp186.
SAR Trends
Critical substituent effects:
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